molecular formula C8H10FNO B12844319 5-Fluoro-2-((methylamino)methyl)phenol

5-Fluoro-2-((methylamino)methyl)phenol

Cat. No.: B12844319
M. Wt: 155.17 g/mol
InChI Key: YNNMFFRYNRBRII-UHFFFAOYSA-N
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Description

5-Fluoro-2-((methylamino)methyl)phenol is a fluorinated phenolic compound characterized by a fluorine atom at the 5-position of the aromatic ring and a methylaminomethyl (-CH₂-NH-CH₃) group at the 2-position. Its molecular formula is C₈H₉FNO, with a molecular weight of 153.16 g/mol. The methylaminomethyl group contributes to hydrogen bonding and ionic interactions, making the compound a candidate for targeting biological macromolecules such as enzymes or receptors .

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

5-fluoro-2-(methylaminomethyl)phenol

InChI

InChI=1S/C8H10FNO/c1-10-5-6-2-3-7(9)4-8(6)11/h2-4,10-11H,5H2,1H3

InChI Key

YNNMFFRYNRBRII-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-((methylamino)methyl)phenol can be achieved through several methods. One common approach involves the reaction of 5-fluoro-2-nitrophenol with formaldehyde and methylamine under acidic conditions. The nitro group is reduced to an amino group, followed by methylation to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-((methylamino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-((methylamino)methyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-((methylamino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of fluorinated phenolic derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Key Functional Groups Unique Properties
5-Fluoro-2-((methylamino)methyl)phenol F (5), -CH₂NHCH₃ (2) C₈H₉FNO Phenol, methylamino, fluorine Enhanced receptor affinity due to fluorine and amine synergy
5-Methoxy-2-((methylamino)methyl)phenol OCH₃ (5), -CH₂NHCH₃ (2) C₉H₁₃NO₂ Phenol, methylamino, methoxy Increased lipophilicity but reduced metabolic stability compared to fluoro analogs
5-Fluoro-2-(1-piperazinylmethyl)Phenol F (5), -CH₂-piperazine (2) C₁₁H₁₄FN₃O Phenol, piperazinyl, fluorine Broader hydrogen-bonding capacity due to piperazine; potential kinase inhibition
5-Fluoro-2-methoxyphenol F (5), OCH₃ (2) C₇H₇FO₂ Phenol, methoxy, fluorine Limited amine-mediated interactions; simpler reactivity profile
(5-Amino-2-fluorophenyl)methanol NH₂ (5), -CH₂OH (2) C₇H₈FNO Phenol, amino, fluorine Amino group enhances hydrogen bonding but lacks methylamino’s steric effects

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